Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate
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Description
“Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound has a molecular weight of 169.14 .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H7N3O3 . It belongs to the class of organic compounds known as pyrimidinecarboxylic acids, which are pyrimidines with a structure containing a carboxyl group attached to the pyrimidine ring .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyrimidines in general can undergo a variety of reactions .Physical and Chemical Properties Analysis
“this compound” is a powder . It has a melting point of 293-294°C .Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, avoiding dust formation, and avoiding contact with eyes, skin, or clothing .
Future Directions
While specific future directions for “Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate” are not available, pyrimidines have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This suggests potential future research directions in these areas.
Properties
IUPAC Name |
methyl 2-amino-6-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-5(11)3-2-8-6(7)9-4(3)10/h2H,1H3,(H3,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGNQYYQFALNSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(NC1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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